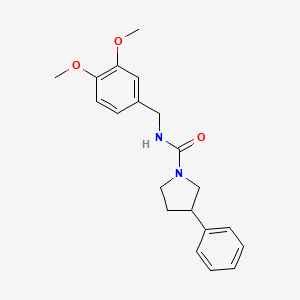

N-(3,4-dimethoxybenzyl)-3-phenylpyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3,4-dimethoxybenzyl)-3-phenylpyrrolidine-1-carboxamide” is an organic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two aromatic rings (one phenyl and one 3,4-dimethoxybenzyl) attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 3,4-dimethoxybenzyl group and the phenyl group are likely to contribute to the compound’s overall polarity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group (-CONH2) is typically reactive, and the compound might undergo reactions like hydrolysis under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Characterization

- Research has demonstrated methods for synthesizing compounds with structures similar to N-(3,4-dimethoxybenzyl)-3-phenylpyrrolidine-1-carboxamide, focusing on their antimicrobial activities and potential for further medicinal chemistry applications. For instance, compounds derived from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have been studied for their anti-microbial properties and characterized using various analytical techniques (Spoorthy et al., 2021).

Chemical Stability and Enzymatic Hydrolysis

- Investigations into the chemical stability and enzymatic hydrolysis of N-acyl derivatives of benzamide, which share a functional group similarity with this compound, have provided insights into their potential as prodrug forms. Such studies assess the suitability of these compounds for use in drug development, focusing on their stability in aqueous solutions and susceptibility to enzymatic breakdown (Kahns & Bundgaard, 1991).

Biological Evaluation as Potential Anticancer Agents

- The structural motifs present in this compound have been explored in the synthesis of ferrocenylmethyl amino acid fluorinated benzene-carboxamide derivatives. These compounds have shown cytotoxic effects against breast cancer cell lines, highlighting their potential as anticancer agents. The biological evaluation includes IC50 determination and oxidative damage studies, indicating the therapeutic promise of these compounds (Butler et al., 2013).

Polyamide Synthesis and Properties

- Polyamides containing structures related to this compound have been synthesized and characterized for their solubility, thermal stability, and potential applications in material science. Such studies contribute to the development of new materials with specific physical properties, such as thermal resistance and solubility in polar solvents (Hsiao et al., 2000).

Future Directions

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-18-9-8-15(12-19(18)25-2)13-21-20(23)22-11-10-17(14-22)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXPKOPAYJQSDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2585800.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2585802.png)

![1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2585804.png)

![N-[(3R)-1-Acetylpyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2585805.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2585809.png)

![1,3-Dimethyl-5-(1,3-dimethylureidocarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2585813.png)

![5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid](/img/structure/B2585815.png)

![3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone](/img/structure/B2585816.png)